

# 3-Amino-2-bromo-5-chloropyridine: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3-Amino-2-bromo-5-chloropyridine**

Cat. No.: **B1272473**

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CAS Number: 90902-83-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-Amino-2-bromo-5-chloropyridine** is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring amino, bromo, and chloro substituents, offers multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the known properties, potential synthetic applications, and safety information for **3-Amino-2-bromo-5-chloropyridine** (CAS No. 90902-83-3). While detailed experimental protocols and extensive characterization data for this specific compound are not widely published in peer-reviewed literature, this document compiles available information from supplier data and patents, and extrapolates potential reactivity based on analogous structures. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and materials science.

## Chemical and Physical Properties

**3-Amino-2-bromo-5-chloropyridine** is a solid at room temperature. The quantitative data available from various suppliers is summarized in Table 1.

Table 1: Physical and Chemical Properties of **3-Amino-2-bromo-5-chloropyridine**

Property	Value	Source(s)
CAS Number	90902-83-3	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrCIN <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	207.46 g/mol	<a href="#">[2]</a>
Appearance	White to Orange to Green powder to crystal	<a href="#">[3]</a>
Melting Point	128-132 °C	
Purity	≥97%	
InChI Key	ZSEZSALOLWCCGT- UHFFFAOYSA-N	
SMILES	Nc1cc(Br)cnc1Cl	
Storage Temperature	Room Temperature	<a href="#">[1]</a>
UV Absorption (λ <sub>max</sub> )	314 nm (in EtOH)	<a href="#">[1]</a>

## Synthesis and Spectroscopic Data

A detailed, peer-reviewed synthesis protocol for **3-Amino-2-bromo-5-chloropyridine** is not readily available in the scientific literature. However, analysis of related structures suggests potential synthetic routes. One plausible approach is the bromination of 3-amino-5-chloropyridine. Another potential route could involve the reduction of a corresponding nitro-precursor, such as 2-bromo-5-chloro-3-nitropyridine. The synthesis of the isomeric compound, 2-amino-3-bromo-5-chloropyridine, has been described in the patent literature, involving the chlorination of 2-aminopyridine followed by bromination<sup>[4]</sup>.

Comprehensive, publicly available spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **3-Amino-2-bromo-5-chloropyridine** is limited. Researchers utilizing this compound would need to perform full characterization to confirm its identity and purity.

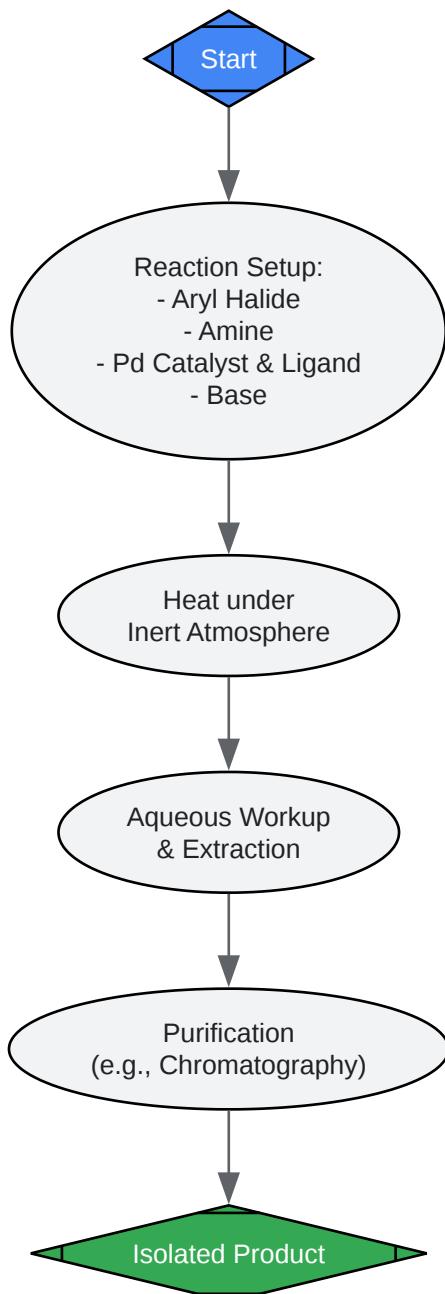
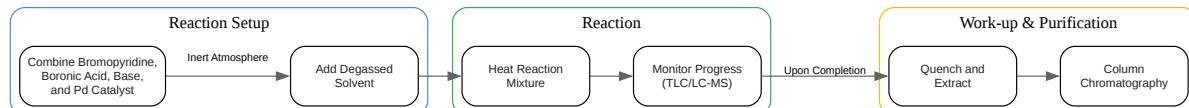
## Reactivity and Potential Applications

The chemical structure of **3-Amino-2-bromo-5-chloropyridine** suggests its utility in a variety of cross-coupling reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals<sup>[5]</sup>. The presence of both a bromine and a chlorine atom offers opportunities for selective functionalization, while the amino group can be a handle for further derivatization or can influence the reactivity of the pyridine ring.

## Suzuki-Miyaura Coupling

The bromo and chloro substituents on the pyridine ring are susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This would allow for the introduction of various aryl and heteroaryl groups, a common strategy in the synthesis of biologically active molecules. The relative reactivity of the C-Br and C-Cl bonds would likely favor initial coupling at the more reactive C-Br position.

A generalized experimental workflow for a Suzuki-Miyaura coupling reaction involving a bromopyridine derivative is depicted below.



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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)